N-ETHYL-4-ISOPROPYLBENZENESULFONAMIDE

Description

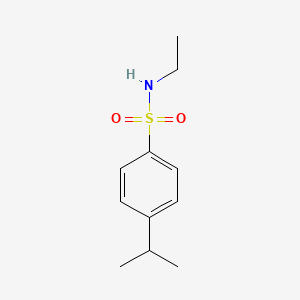

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-4-12-15(13,14)11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJQCPKIXBSFIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethyl 4 Isopropylbenzenesulfonamide

Classical Synthetic Routes to Benzenesulfonamide (B165840) Scaffolds

The formation of the benzenesulfonamide core is a foundational aspect of synthesizing a wide array of sulfonamide-containing compounds. The two primary reaction types that underpin these syntheses are sulfonylation and amidation.

Sulfonylation Reactions

Sulfonylation is a key process for creating the sulfonyl halide intermediate, which is a precursor to the final sulfonamide. This typically involves the reaction of an aromatic compound with a sulfonating agent. For instance, the synthesis of substituted benzenesulfonyl chlorides can be achieved through a Sandmeyer reaction, starting from the corresponding aniline (B41778). This process involves diazotization of the aniline with sodium nitrite (B80452) and hydrochloric acid, followed by a reaction with sulfur dioxide in the presence of a copper catalyst. nih.gov

Another common method is the direct chlorosulfonation of an aromatic ring using chlorosulfonic acid. google.comgoogle.com This electrophilic aromatic substitution reaction introduces the -SO2Cl group onto the aromatic ring. The conditions of this reaction, such as temperature and the ratio of reactants, can be controlled to favor the desired isomer and minimize the formation of byproducts. google.comgoogle.com

Amidation Reactions

Once the sulfonyl chloride is formed, the sulfonamide linkage is created through an amidation reaction. This involves the reaction of the sulfonyl chloride with an amine. chemicalland21.comnih.gov The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. prepchem.com The choice of amine determines the substitution pattern on the nitrogen atom of the sulfonamide.

Targeted Synthesis of N-ETHYL-4-ISOPROPYLBENZENESULFONAMIDE

The specific synthesis of this compound requires a strategic combination of reactions to introduce the necessary functional groups in the correct positions.

Strategies for Incorporating the N-Ethyl Moiety

The N-ethyl group is typically introduced in the final step of the synthesis through the amidation of the corresponding sulfonyl chloride. The most direct method involves the reaction of 4-isopropylbenzene-1-sulfonyl chloride with ethylamine (B1201723). prepchem.com This nucleophilic substitution reaction forms the desired N-ethyl sulfonamide bond. The reaction is generally straightforward and can be performed under relatively mild conditions.

Alternative strategies for N-alkylation exist, such as the reaction of a primary sulfonamide with an alkyl halide in the presence of a base. However, for the direct synthesis of an N-ethyl sulfonamide, the use of ethylamine as the nucleophile is the most common and efficient approach.

Strategies for Incorporating the 4-Isopropylbenzenesulfonamide (B1296836) Moiety, such as from 4-isopropylbenzene-1-sulfonyl chloride

The key intermediate for introducing the 4-isopropylbenzenesulfonamide moiety is 4-isopropylbenzene-1-sulfonyl chloride. This compound can be synthesized from cumene (B47948) (isopropylbenzene) via chlorosulfonation. chemicalbook.comchemicalbook.com The reaction involves treating cumene with chlorosulfonic acid, often in the presence of an inorganic salt like sodium sulfate (B86663) to suppress side reactions. google.com The reaction temperature is carefully controlled to promote the formation of the desired para-substituted product. google.comgoogle.com

Table 1: Synthesis of 4-isopropylbenzene-1-sulfonyl chloride

| Starting Material | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cumene | Chlorosulfonic acid | 0°C | 94% | chemicalbook.com |

| Cumene | Chlorosulfonic acid, Sodium sulfate | 10-20°C | 95.2% | google.com |

Multi-step Synthetic Sequences

Chlorosulfonation of Cumene: Cumene is reacted with chlorosulfonic acid to produce 4-isopropylbenzene-1-sulfonyl chloride. google.comchemicalbook.com This step establishes the 4-isopropylbenzenesulfonyl portion of the target molecule.

Amidation with Ethylamine: The resulting 4-isopropylbenzene-1-sulfonyl chloride is then reacted with ethylamine to form this compound. prepchem.com This step introduces the N-ethyl group and completes the synthesis of the final product.

This sequence represents a logical and efficient pathway to the target compound, utilizing well-established and high-yielding reactions in organic synthesis. The modular nature of this approach allows for the synthesis of a variety of N-substituted benzenesulfonamides by simply changing the amine used in the final amidation step.

Novel Synthetic Approaches and Catalyst Development

Recent advancements in organic synthesis have provided new avenues for the formation of sulfonamides, moving beyond traditional methods that often require harsh conditions. Catalyst development, particularly in the realm of transition metals, has been pivotal in creating more efficient and selective synthetic routes.

Transition metal catalysis has emerged as a powerful tool for the construction of carbon-nitrogen bonds, a key step in the synthesis of many sulfonamides. Palladium-catalyzed reactions, in particular, have shown significant promise. One such approach is the palladium-catalyzed aminosulfonylation, which allows for the convergent synthesis of sulfonamides, enabling variation of both the sulfonyl and amine components. nih.gov This method can be adapted for the synthesis of this compound.

A notable development is the palladium-catalyzed cross-coupling of aryl bromides and chlorides with methanesulfonamide (B31651) and related nucleophiles. acs.org This approach avoids the use of potentially genotoxic reagents and byproducts that can arise from the reaction of anilines with sulfonyl chlorides. acs.org While this specific example uses methanesulfonamide, the principle can be extended to the use of ethylamine with 4-isopropylbenzenesulfonyl chloride in a palladium-catalyzed N-arylation type reaction.

Palladium-catalyzed C–H arylation of benzamides has also been utilized to construct biaryl sulfonamides. researchgate.net This highlights the versatility of palladium catalysis in forming C-N bonds, which is central to the synthesis of N-substituted sulfonamides. Furthermore, a palladium-catalyzed method for preparing arylsulfonyl chlorides from arylboronic acids has been described. nih.gov The resulting sulfonyl chloride can then be derivatized in situ with an amine to form the desired sulfonamide in a one-pot operation. nih.gov This strategy could be applied to the synthesis of this compound by starting with 4-isopropylphenylboronic acid.

The table below summarizes representative yields for palladium-catalyzed sulfonamide syntheses of analogous compounds, demonstrating the potential efficacy of these methods for the target molecule.

| Aryl Halide/Boronic Acid | Amine | Catalyst System | Yield (%) | Reference |

| 4-Bromotoluene | Methanesulfonamide | Pd(OAc)₂ / Xantphos | 95 | acs.org |

| 4-Chlorotoluene | Methanesulfonamide | Pd₂ (dba)₃ / RuPhos | 88 | acs.org |

| Phenylboronic Acid | Morpholine (via sulfonyl chloride) | Pd(OAc)₂ / SPhos | 85 | nih.gov |

While this compound itself is not chiral, the principles of asymmetric synthesis are crucial when this moiety is incorporated into a larger, chiral molecule, or if stereocenters are present on the N-alkyl or aryl substituents in related analogues. The development of catalytic enantioselective methods for the synthesis of chiral sulfur-containing compounds is an active area of research.

For instance, the asymmetric synthesis of sulfinamides has been achieved using chiral auxiliaries like (-)-quinine, affording products with excellent enantioselectivity. nih.gov These chiral sulfinamides are versatile intermediates that can be further transformed into other chiral sulfur compounds. nih.gov More recently, an enantiopure bifunctional S(VI) transfer reagent has been developed for the rapid asymmetric synthesis of sulfoximines and sulfonimidamides. nih.govchemrxiv.org This highlights the potential for developing catalytic systems that could introduce chirality in sulfonamide synthesis.

Strategies for the asymmetric synthesis of chiral sulfimides, which are aza-analogues of sulfoxides, have also been reported. researchgate.net These methods often involve the stereospecific transformation of enantioenriched sulfinamides. researchgate.net While not directly applicable to the synthesis of an achiral molecule like this compound, these advanced methodologies are critical considerations for the synthesis of more complex, chiral drug candidates containing a sulfonamide functional group.

Optimization of Synthetic Pathways for this compound

Optimizing synthetic pathways is essential for improving efficiency, reducing costs, and ensuring the final product's quality. This involves fine-tuning reaction conditions and employing effective purification techniques.

The optimization of reaction conditions is a critical step in maximizing the yield and purity of the desired sulfonamide. A study on the synthesis of sulfonamides using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base employed a response surface methodology to identify the ideal reaction conditions. tandfonline.com This systematic approach revealed that temperatures between 0–5°C with 0.5 equivalents of the base resulted in excellent yields in a very short reaction time. tandfonline.com The choice of solvent is also crucial. An ethanol (B145695):water (1:5) solvent system was found to be effective, offering an environmentally sustainable option with a straightforward work-up process. tandfonline.com

For the synthesis of N-(alkyl/aralkyl)-N-(aryl)benzenesulfonamides, polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used, often in the presence of a base such as lithium hydride (LiH) to facilitate the alkylation of the sulfonamide nitrogen. nih.govnih.gov The reaction progress is typically monitored by thin-layer chromatography (TLC). nih.govnih.gov

A newer approach involves the use of 4-nitrophenyl benzylsulfonate as a starting material, which reacts with a wide range of amines at room temperature to produce sulfonamides in good yields. acs.orgwur.nl This method, termed sulfur-phenolate exchange (SuPhenEx), offers an alternative to traditional methods that often require harsher conditions. acs.orgwur.nl

The following table illustrates the impact of different bases and solvent systems on the synthesis of analogous sulfonamides.

| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Methylbenzenesulfonyl chloride | Aniline | LiOH·H₂O | Ethanol:Water | 0-5 | 95 | tandfonline.com |

| Benzenesulfonyl chloride | 2-(4-methoxyphenyl)-1-ethanamine | Pyridine | Dichloromethane | Room Temp | 90 | nih.gov |

| 4-Methylbenzenesulfonyl chloride | 2,3-dihydro-1,4-benzodioxin-6-amine | 10% aq. Na₂CO₃ | Acetone/Water | Not specified | 85 | nih.gov |

Enhancing the yield and purity of this compound involves careful consideration of the reaction work-up and purification methods. After the reaction is complete, the product is often isolated by precipitation upon quenching the reaction mixture with cold water. nih.gov The crude product can then be collected by filtration or solvent extraction, depending on its physical properties. nih.gov

Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol or aqueous propanol (B110389) mixtures. google.com The choice of solvent and recrystallization conditions can significantly impact the crystal size and morphology, which in turn affects the product's handling properties, such as being free-flowing. google.com For laboratory-scale synthesis, silica (B1680970) gel column chromatography is a widely used technique for purification, often employing a solvent system of hexane (B92381) and ethyl acetate. nih.gov

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are invaluable for assessing the purity of the final product and for developing effective purification protocols. researchgate.net Different stationary phases and mobile phase compositions can be screened to achieve optimal separation of the desired sulfonamide from any unreacted starting materials or byproducts. researchgate.net

Chemical Reactivity and Derivatization of N Ethyl 4 Isopropylbenzenesulfonamide

Reactions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group (-SO₂NH-) possesses a lone pair of electrons and an acidic proton, making it a key site for reactions such as alkylation and acylation. These modifications are fundamental in synthesizing various N-substituted sulfonamide derivatives.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The acidic proton on the sulfonamide nitrogen can be removed by a base, such as sodium hydride (NaH), to form a nucleophilic anion. This anion readily reacts with alkylating agents, like alkyl halides, to yield N,N-disubstituted sulfonamides. For instance, the reaction of a secondary N-alkyl sulfonamide with an alkyl halide in the presence of a base leads to the introduction of a second alkyl group on the nitrogen atom. This process is a common strategy for synthesizing compounds with specific structural and electronic properties nih.gov. A general scheme for this reaction involves the deprotonation of the sulfonamide followed by nucleophilic attack on the alkylating agent.

N-Acylation: N-acylation introduces an acyl group (R-C=O) onto the sulfonamide nitrogen. This transformation can be achieved using various acylating agents, such as acid chlorides, acid anhydrides, or N-acylbenzotriazoles, often in the presence of a base semanticscholar.orgepa.govresearchgate.net. The reaction with N-acylbenzotriazoles, for example, proceeds efficiently in the presence of sodium hydride to produce N-acylsulfonamides in high yields epa.govresearchgate.net. Direct coupling with carboxylic acids is also possible using coupling reagents like carbodiimides semanticscholar.org. These reactions are significant as N-acylsulfonamides are an important class of compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids nih.gov.

| Reaction Type | Reagent Class | Base/Catalyst | Product Class |

| N-Alkylation | Alkyl Halides | Sodium Hydride (NaH) | N,N-Disubstituted Sulfonamides |

| N-Acylation | Acid Chlorides, Anhydrides | Pyridine, Triethylamine | N-Acylsulfonamides |

| N-Acylation | N-Acylbenzotriazoles | Sodium Hydride (NaH) | N-Acylsulfonamides |

| N-Acylation | Carboxylic Acids | Carbodiimides (DCC, EDC) | N-Acylsulfonamides |

Formation of N-Substituted Sulfonamide Derivatives

The synthesis of N-substituted sulfonamide derivatives is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile. The general and most common method for creating the initial sulfonamide bond involves reacting a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base nih.govgoogle.com.

Further derivatization through N-alkylation and N-acylation, as described above, expands the chemical space accessible from a parent sulfonamide. For example, manganese-catalyzed N-alkylation of sulfonamides with alcohols offers an efficient pathway to introduce various alkyl groups organic-chemistry.org. Similarly, catalyst-free, visible light-mediated methods have been developed for the arylation of sulfonamides with boronic acids, leading to the formation of diaryl sulfones through N-S bond cleavage and subsequent C-S bond formation . The versatility of these reactions enables the creation of extensive libraries of compounds for structure-activity relationship (SAR) studies. The N-alkylation of arylsulfonamides has been explored as a strategy to design selective ligands for biological targets nih.gov.

Reactions on the Isopropylbenzene Ring

The isopropylbenzene (cumene) portion of the molecule is susceptible to reactions characteristic of substituted aromatic rings, primarily electrophilic aromatic substitution, and reactions involving the isopropyl side chain.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of such reactions on N-ethyl-4-isopropylbenzenesulfonamide is dictated by the directing effects of the two existing substituents: the isopropyl group and the N-ethylsulfonamido group (-NHSO₂-R).

Isopropyl Group: This is an alkyl group, which is an activating, ortho, para-director due to its electron-donating inductive effect and hyperconjugation.

N-Ethylsulfonamido Group: The sulfonamide group itself (-SO₂NHR) is generally considered a deactivating group due to the strong electron-withdrawing nature of the sulfonyl moiety. However, the nitrogen atom's lone pair can participate in resonance, directing incoming electrophiles to the ortho and para positions.

In this compound, the para position relative to the N-ethylsulfonamido group is occupied by the isopropyl group. Therefore, electrophilic attack is directed to the positions ortho to both substituents. The positions ortho to the isopropyl group (and meta to the sulfonamido group) and ortho to the sulfonamido group (and meta to the isopropyl group) are the most likely sites for substitution. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

| Substituent Group | Electronic Effect | Directing Influence |

| Isopropyl (-CH(CH₃)₂) | Activating (Electron-Donating) | ortho, para |

| N-Ethylsulfonamido (-NHSO₂C₂H₅) | Deactivating (Electron-Withdrawing) | ortho, para |

Modification of the Isopropyl Group

The isopropyl side chain can undergo oxidation, particularly at the benzylic position (the carbon atom attached to the benzene (B151609) ring). This position is activated by the adjacent aromatic ring.

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize alkylbenzenes. For this reaction to occur, the benzylic carbon must have at least one hydrogen atom libretexts.orgyoutube.com. The isopropyl group in this compound meets this requirement. Under harsh oxidation conditions, the entire alkyl side chain is typically cleaved, yielding a carboxylic acid group at the benzylic position libretexts.orglibretexts.orgyoutube.com.

Alternatively, under specific conditions, such as oxidation with molecular oxygen in the presence of an aqueous alkali solution, the isopropyl group can be converted into a 2-hydroxy-2-propyl group google.comepo.orggoogle.com. A well-known industrial process, the cumene (B47948) process, involves the oxidation of isopropylbenzene to form cumene hydroperoxide, which is then treated with acid to produce phenol and acetone vedantu.com. This suggests that the benzylic C-H bond of the isopropyl group is a primary site of reactivity.

Reactions at the Sulfonyl Group

The sulfonyl group (SO₂) is generally robust and less reactive than the other functional groups in the molecule. However, under specific reductive conditions, the carbon-sulfur or nitrogen-sulfur bonds can be cleaved.

Reductive Cleavage (Desulfonylation): The removal of the entire sulfonyl group is known as desulfonylation. This can be accomplished using various reducing agents, including active metals like sodium amalgam or through radical-mediated processes fiu.eduwikipedia.orgresearchgate.net. These reactions cleave the C-S bond, replacing the sulfonyl group with a hydrogen atom.

More recently, methods have been developed for the reductive cleavage of the N-S bond in secondary sulfonamides. These reactions generate sulfinates and amines as products chemrxiv.orgsemanticscholar.org. This transformation is valuable as it allows the sulfonamide, often considered a terminal functional group, to be used as a synthetic handle for further molecular modifications chemrxiv.org. Other methods for N-S bond cleavage include visible light-mediated reactions that can lead to the formation of sulfones . Additionally, hydrolytic cleavage of the S-N bond can occur under certain catalytic conditions, for example, using ceria nanostructures, yielding sulfanilic acid and the corresponding amine nih.gov.

| Reaction Type | Bond Cleaved | Key Reagents/Conditions | Products |

| Reductive Desulfonylation | C-S | Sodium Amalgam, Radical Initiators | Alkylbenzene, Sulfinic Acid |

| Reductive N-S Cleavage | N-S | Mild Reductants | Amine, Sulfinate |

| Hydrolytic N-S Cleavage | N-S | Ceria (CeO₂) catalyst | Amine, Sulfanilic Acid |

| Photocatalytic N-S Cleavage | N-S | Visible Light, Boronic Acids | Diaryl Sulfone |

Complexation and Coordination Chemistry

The presence of lone pairs of electrons on the nitrogen and oxygen atoms of the sulfonamide group gives this compound the potential to act as a ligand in coordination complexes with metal ions.

Sulfonamides have been shown to coordinate with a variety of transition metals. Palladium(II), with its d⁸ electron configuration, typically forms square planar complexes and is known to coordinate with a range of nitrogen- and oxygen-donating ligands.

While there are no specific studies detailing the formation of palladium(II) complexes with this compound, related sulfonamide compounds have been successfully used as ligands for palladium. For example, N-(2-pyridyl)-4-toluenesulfonamide has been shown to form a binuclear palladium(II) complex where coordination occurs through the nitrogen atom of the pyridine ring and the deprotonated nitrogen atom of the sulfonamide group. In other instances, phosphine-sulfonamide ligands have been observed to coordinate to palladium(II) through the phosphorus atom and one of the sulfonamide oxygen atoms.

Based on these precedents, it is plausible that this compound could coordinate to palladium(II) in several ways:

Monodentate coordination: Through either the sulfonamide nitrogen or one of the oxygen atoms.

Bidentate coordination: If another coordinating group were present on the molecule.

Bridging coordination: Linking two palladium centers.

The formation and stability of such complexes would be influenced by factors such as the solvent system, the nature of other ligands present, and the steric and electronic properties of the this compound ligand itself.

The formation and stability of palladium(II) complexes with this compound would be governed by a combination of steric and electronic effects.

Electronic Effects: The sulfonamide group is generally considered to be electron-withdrawing. This is due to the high electronegativity of the oxygen atoms and the delocalization of the nitrogen lone pair into the S=O bonds. This electron-withdrawing nature would decrease the Lewis basicity of the nitrogen and oxygen atoms, potentially making them weaker donors compared to simpler amines or ethers. However, coordination to a metal ion can be facilitated by the deprotonation of the sulfonamide nitrogen, which would significantly enhance its donor capacity.

Table 2: Potential Factors Influencing Palladium(II) Complexation

| Factor | Influence on Complex Formation with this compound |

| Electronic | The electron-withdrawing nature of the SO₂ group reduces the basicity of the N and O donor atoms. Deprotonation of the N-H bond would enhance coordination ability. |

| Steric | The ethyl group on the nitrogen and the isopropyl group on the phenyl ring create steric bulk that can hinder the approach to the palladium center and influence the final complex geometry. |

| Solvent | Coordinating solvents can compete with the sulfonamide ligand for sites on the palladium(II) ion. |

| Counter-ion | The nature of the counter-ion in the palladium salt can affect the solubility and stability of the resulting complex. |

Advanced Spectroscopic and Structural Characterization of N Ethyl 4 Isopropylbenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through the analysis of ¹H and ¹³C spectra, as well as advanced 2D NMR experiments, a complete structural assignment of N-ethyl-4-isopropylbenzenesulfonamide can be achieved.

¹H NMR Spectral Analysis and Chemical Shift Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as a pair of doublets (an AA'BB' system) in the downfield region (approx. 7.4-7.8 ppm) due to the electron-withdrawing effect of the sulfonyl group.

The protons of the isopropyl group are expected to produce a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The ethyl group attached to the nitrogen atom will present as a quartet for the methylene (B1212753) protons (CH₂) coupled to the adjacent methyl group, and a triplet for the terminal methyl protons (CH₃). The N-H proton of the sulfonamide group typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

For a closely related derivative, N-ethyl-4-methylbenzenesulfonamide, the experimental ¹H NMR data provides a valuable reference. rsc.org

Table 1: ¹H NMR Spectral Data for N-ethyl-4-methylbenzenesulfonamide rsc.org Data recorded in CDCl₃ at 400 MHz.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.76 | d | 8.2 | 2H | Aromatic H (ortho to SO₂) |

| 7.31 | d | 8.2 | 2H | Aromatic H (meta to SO₂) |

| 4.76 | br | - | 1H | N-H |

| 3.02-2.97 | m (q) | 7.2 | 2H | N-CH₂-CH₃ |

| 2.42 | s | - | 3H | Ar-CH₃ |

| 1.09 | t | 7.2 | 3H | N-CH₂-CH₃ |

For this compound, the singlet at 2.42 ppm would be replaced by the characteristic septet and doublet of the isopropyl group.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a distinct signal is expected for each unique carbon atom. The aromatic ring will show four signals: two for the substituted carbons (C-SO₂ and C-isopropyl) and two for the protonated carbons. The chemical shifts of the ethyl group carbons will appear in the upfield region, as will the carbons of the isopropyl group.

The spectral data for the N-ethyl-4-methylbenzenesulfonamide derivative serves as a useful comparison. rsc.org

Table 2: ¹³C NMR Spectral Data for N-ethyl-4-methylbenzenesulfonamide rsc.org Data recorded in CDCl₃ at 100 MHz.

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 143.3 | Aromatic C (C-CH₃) |

| 137.0 | Aromatic C (C-SO₂) |

| 129.7 | Aromatic CH (meta to SO₂) |

| 127.1 | Aromatic CH (ortho to SO₂) |

| 38.2 | N-CH₂-CH₃ |

| 21.5 | Ar-CH₃ |

| 15.0 | N-CH₂-CH₃ |

In the spectrum of this compound, the signals at 143.3 ppm and 21.5 ppm would be replaced by signals corresponding to the quaternary and methyl carbons of the isopropyl group.

Advanced 2D NMR Techniques for Structure Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, various 2D NMR techniques are employed. ipb.pt

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin coupling networks. For this compound, it would show correlations between the adjacent aromatic protons, between the CH₂ and CH₃ protons of the ethyl group, and between the methine CH and methyl CH₃ protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the signals for each CH, CH₂, and CH₃ group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is critical for establishing connectivity between different functional groups. Key expected correlations for this compound would include:

Correlations from the ethyl CH₂ protons to the aromatic carbon C1 (ipso-to-SO₂).

Correlations from the isopropyl methine proton to the aromatic carbon C4 and the isopropyl methyl carbons.

Correlations from the aromatic protons to their neighboring carbons, confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Under EI-MS, molecules are bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺) and various fragment ions.

For N-alkyl-benzenesulfonamides, characteristic fragmentation pathways involve the cleavage of the S-N bond and the S-C(aryl) bond. For the derivative N-ethyl-4-methylbenzenesulfonamide, the mass spectrum shows a molecular ion peak at m/z 199. rsc.org Key fragments include ions at m/z 184 (loss of CH₃), m/z 155 (toluenesulfonyl cation, [CH₃C₆H₄SO₂]⁺), and m/z 91 (tropylium ion, [C₇H₇]⁺). rsc.orgnist.gov

Table 3: Key EI-MS Fragments for N-ethyl-4-methylbenzenesulfonamide rsc.org

| m/z | Proposed Fragment Ion |

|---|---|

| 199 | [M]⁺ |

| 184 | [M - CH₃]⁺ |

| 155 | [CH₃C₆H₄SO₂]⁺ |

| 91 | [C₇H₇]⁺ |

For this compound (MW = 227.32 g/mol), the molecular ion would be expected at m/z 227. Analogous fragmentation would lead to a key ion at m/z 183 corresponding to the isopropylbenzenesulfonyl cation and an ion at m/z 119. The fragmentation of N-alkylsulfonamides can also proceed through specific rearrangement processes. nih.govnih.gov

High-Resolution Mass Spectrometry (HR-MS)

HR-MS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. This technique is indispensable for confirming the identity of the molecular ion and its fragments, distinguishing between compounds or fragments with the same nominal mass but different atomic compositions.

For this compound, the molecular formula is C₁₁H₁₇NO₂S. HR-MS would be used to confirm the exact mass of the molecular ion, calculated to be 227.0980. This precise mass measurement provides strong evidence for the compound's elemental composition, differentiating it from any potential isobaric impurities. Similarly, measuring the exact masses of fragment ions can validate the proposed fragmentation pathways observed in the EI-MS spectrum.

Fragmentation Pathway Analysis, including iodine cleavage

The fragmentation behavior of this compound under mass spectrometry conditions can be predicted based on studies of similar aromatic sulfonamides. nih.gov In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be the parent ion. Subsequent collision-induced dissociation (CID) would lead to a series of characteristic fragment ions.

Key fragmentation pathways for sulfonamides involve cleavages at common sites within the molecule. nih.govresearchgate.net For this compound, the primary fragmentation routes would likely include:

Loss of the ethyl group: Cleavage of the N-ethyl bond would result in the loss of an ethyl radical (•C₂H₅) or ethylene (B1197577) (C₂H₄), a common pathway for N-ethyl compounds. nih.gov

Loss of the isopropyl group: Benzylic cleavage of the isopropyl group from the benzene ring is a probable fragmentation, leading to the loss of a propyl radical.

Cleavage of the S-N bond: This is a characteristic fragmentation for sulfonamides, leading to the formation of ions corresponding to the sulfonyl group ([C₉H₁₁SO₂]⁺) and the ethylamine (B1201723) moiety. doi.org

Elimination of Sulfur Dioxide (SO₂): A unique fragmentation pathway observed in some aromatic sulfonamides involves the elimination of SO₂ (a loss of 64 Da) following an intramolecular rearrangement in the gas phase. nih.gov This pathway is influenced by the substituents on the aromatic ring, where electron-withdrawing groups can promote SO₂ extrusion. nih.gov

The proposed fragmentation pathways and the major expected fragment ions are summarized in the table below.

| Proposed Fragmentation Pathway | Neutral Loss | m/z of Fragment Ion | Notes |

|---|---|---|---|

| Protonated Molecule | - | 228.1 | [M+H]⁺ |

| Loss of ethylene | C₂H₄ (28 Da) | 200.1 | From the N-ethyl group |

| Cleavage of S-N bond | C₂H₅N (45 Da) | 183.1 | Formation of [4-isopropylbenzenesulfonyl]⁺ ion |

| Loss of SO₂ | SO₂ (64 Da) | 164.1 | Characteristic rearrangement pathway nih.gov |

| Cleavage of S-N bond | C₉H₁₁SO₂ (183 Da) | 45.1 | Formation of [C₂H₅NH₂]⁺ ion |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts. Based on data from the closely related compound N-ethyl-4-methylbenzenesulfonamide, the following key vibrational modes can be identified. nist.govnist.gov

N-H Stretch: A distinct band for the N-H stretching vibration is expected in the region of 3200-3300 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and isopropyl groups are observed just below 3000 cm⁻¹.

S=O Stretches: The sulfonamide group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found in the ranges of 1300-1360 cm⁻¹ and 1120-1180 cm⁻¹, respectively. researchgate.net

Aromatic C=C Stretches: Medium to weak absorptions from the benzene ring's C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region.

S-N Stretch: The stretching vibration of the sulfur-nitrogen bond is typically observed in the 900-950 cm⁻¹ range. researchgate.net

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3300 | N-H Stretch | Sulfonamide (-SO₂NH-) |

| 3000-3100 | Aromatic C-H Stretch | Benzene Ring |

| 2850-2970 | Aliphatic C-H Stretch | Ethyl and Isopropyl Groups |

| 1450-1600 | C=C Stretch | Benzene Ring |

| 1300-1360 | Asymmetric S=O Stretch | Sulfonamide (-SO₂NH-) |

| 1120-1180 | Symmetric S=O Stretch | Sulfonamide (-SO₂NH-) |

| 900-950 | S-N Stretch | Sulfonamide (-SO₂NH-) |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Studies

Raman spectroscopy provides complementary information to IR spectroscopy. For aromatic sulfonamides, the main Raman activity resides in the vibrations of the SO₂ group and the benzene-substituted amino groups. psu.edu Expected Raman bands for this compound would include aromatic ring breathing modes, C-H bending, and the characteristic symmetric S=O stretch.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used for the trace detection of molecules adsorbed onto a nanostructured metal surface, typically gold or silver. mdpi.com SERS has been successfully applied to the detection of various sulfonamide antibiotics. acs.orgresearchgate.net The enhancement of the Raman signal is significant for substances containing a sulfonamide group, which can strongly interact with the metal colloid. psu.edu The SERS spectrum provides a molecular fingerprint, allowing for qualitative identification. globethesis.com The sensitivity and selectivity of SERS for sulfonamides are influenced by factors such as the pH of the solution and the choice of SERS substrate and any agglomerating agents used. acs.orgglobethesis.com While specific SERS studies on this compound are not detailed in the available literature, the methodology is applicable for its trace analysis.

Near-Infrared (NIR) Spectroscopy and Overtone Analysis

Near-infrared (NIR) spectroscopy measures the absorption of light in the 780 to 2500 nm wavelength range. spectroscopyonline.com NIR spectra consist of overtone and combination bands of fundamental molecular vibrations, primarily from C-H, N-H, and O-H bonds. nih.gov This technique is non-destructive and requires minimal sample preparation, making it suitable for real-time measurements in various industries, including pharmaceuticals and food quality control. spectroscopyonline.com

For this compound, NIR spectroscopy could be used for quantitative analysis by correlating the intensity of specific overtone bands (e.g., from the N-H or aliphatic C-H groups) with the concentration of the compound. Overtone analysis can provide information about the molecular environment and intermolecular interactions, such as hydrogen bonding involving the N-H group.

X-ray Crystallography and Solid-State Analysis

Single-Crystal X-ray Diffraction for Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule in the solid state. openaccessjournals.com

While the specific crystal structure of this compound is not available in the reviewed literature, analysis of closely related structures provides significant insight into its expected molecular geometry. For example, the crystal structure of N-Ethyl-N-(4-methylphenyl)benzenesulfonamide, a structural isomer, shows a twisted conformation at the S—N bond, with a C—S—N—C torsion angle of 73.90 (14)°. nih.gov The dihedral angle between the two aromatic rings in this analogue is 36.76 (11)°. nih.gov In another related compound, N-Benzyl-N-ethyl-4-methylbenzenesulfonamide, the dihedral angle between the aromatic rings is 84.78 (7)°. researchgate.net

Based on these analogues, this compound is expected to adopt a non-planar conformation. The crystal packing would likely be stabilized by intermolecular interactions, such as hydrogen bonds involving the sulfonamide N-H group as a donor and one of the sulfonyl oxygen atoms as an acceptor. openaccessjournals.com

The table below presents typical bond lengths and angles for the core sulfonamide structure, derived from crystallographic data of similar compounds. researchgate.net

| Parameter | Typical Value |

|---|---|

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.63 Å |

| S-C (aromatic) Bond Length | ~1.76 Å |

| O=S=O Bond Angle | ~120° |

| N-S-C Bond Angle | ~107° |

| O=S=N Bond Angle | ~108° |

Crystal Packing and Intermolecular Interactions, including N-H⋯O, C-H⋯O, C-H⋯π, and H-Cl interactions

The supramolecular architecture of sulfonamide derivatives in the solid state is predominantly dictated by a network of non-covalent interactions. While strong, structure-directing N-H⋯O hydrogen bonds are a hallmark of primary and some secondary sulfonamides, forming chains or dimers, the packing of tertiary N-substituted derivatives, such as analogs of this compound, is governed by weaker yet significant interactions.

In the absence of the N-H proton, weak intermolecular C-H⋯O interactions often become pivotal in stabilizing the crystal structure. For instance, in the crystal structure of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide, a related tertiary sulfonamide, weak C-H⋯O interactions involving the C-H of a methyl group and an oxygen atom of the sulfonyl group (SO2) are observed. These interactions link molecules into dimers, creating a large 16-membered ring motif, designated as R²₂(16) in graph set notation. nih.gov

Table 1: Intermolecular Interaction Data for a Derivative: N-Benzyl-N-ethyl-4-methylbenzenesulfonamide

| Interaction Type | Donor-H···Acceptor | Description |

|---|---|---|

| C-H···O | Methyl C-H ··· O=S | Forms dimers creating a 16-membered ring motif (R²₂(16)). nih.gov |

Hirshfeld Surface Analysis and Fingerprint Plots for intermolecular interaction quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface. The surface is colored based on various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, representing interactions like hydrogen bonds, while white and blue regions denote contacts around the van der Waals separation and longer contacts, respectively.

For sulfonamide derivatives, Hirshfeld surface analyses consistently reveal the dominance of H···H contacts, which typically comprise the largest portion of the surface area due to the abundance of hydrogen atoms in the molecules. iucr.org Other significant interactions that appear as distinct features on the fingerprint plots include:

O···H/H···O contacts: These appear as sharp "spikes" and are characteristic of hydrogen bonds (including C-H···O). iucr.org

C···H/H···C contacts: These represent C-H···π interactions and are visible as "wings" on the sides of the plot. iucr.org

C···C contacts: These indicate π-π stacking interactions. iucr.org

By analyzing the percentage contribution of these contacts, a quantitative understanding of the forces governing the crystal packing is achieved. For example, in a representative benzenesulfonamide (B165840) derivative, the contributions might be H···H (40.1%), C···H/H···C (37.1%), and O···H/H···O (19.7%). iucr.org

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Benzenesulfonamide Derivatives

| Contact Type | Typical Percentage Contribution |

|---|---|

| H···H | ~40% iucr.org |

| C···H/H···C | ~37% iucr.org |

| O···H/H···O | ~20% iucr.org |

| C···C | ~1-2% iucr.org |

| N···H/H···N | ~1% iucr.org |

Conformational Analysis in the Solid State, including dihedral angles and disorder

The solid-state conformation of N-substituted benzenesulfonamides is characterized by the relative orientations of the aromatic rings and the geometry around the sulfonamide linkage. Key dihedral angles define the molecular shape and are crucial for understanding its packing and potential interactions.

A critical conformational parameter is the torsion angle around the S-N bond. For instance, in N-Ethyl-N-(4-methylphenyl)benzenesulfonamide, the C-S-N-C torsion angle is 73.90 (14)°, indicating a significantly twisted conformation at the sulfonamide core. nih.gov

In N-Ethyl-N-(4-methylphenyl)benzenesulfonamide, the dihedral angle between the aromatic rings is 36.76 (11)°. nih.gov

In N-Benzyl-N-ethyl-4-methylbenzenesulfonamide, this angle is much larger at 84.78 (7)°, indicating a nearly perpendicular arrangement of the rings. nih.gov

These variations in dihedral angles highlight the conformational flexibility of these molecules, which can be influenced by the nature of the substituents and the forces of crystal packing.

Structural disorder is also a possibility in the solid state, where certain molecular fragments may occupy multiple positions within the crystal lattice. This is often observed for flexible groups like ethyl or isopropyl substituents, or for moieties that can undergo reorientation with a low energy barrier. While not explicitly reported for the closest analogs, disorder is a phenomenon to consider in detailed crystallographic studies of such flexible molecules.

Table 3: Selected Dihedral Angles in N-Substituted Benzenesulfonamide Derivatives

| Compound | Torsion Angle | Value (°) | Dihedral Angle (Ring-Ring) | Value (°) |

|---|---|---|---|---|

| N-Ethyl-N-(4-methylphenyl)benzenesulfonamide | C-S-N-C | 73.90 (14) nih.gov | Phenyl-Benzene | 36.76 (11) nih.gov |

| N-Benzyl-N-ethyl-4-methylbenzenesulfonamide | - | - | Phenyl-Benzene | 84.78 (7) nih.gov |

Computational and Theoretical Investigations of N Ethyl 4 Isopropylbenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the electronic structure and geometry of molecules. For sulfonamides and their derivatives, these calculations can elucidate the nature of bonding, charge distribution, and spectroscopic properties.

A DFT study would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. For a related compound, N-Benzyl-N-ethyl-4-methylbenzenesulfonamide, X-ray crystallography has provided precise bond lengths and angles, which can be used as a benchmark for computational results.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

The following table illustrates the kind of data that would be generated from a DFT study on a sulfonamide, using data for a related compound as a placeholder to demonstrate the concept.

| Property | Calculated Value (Illustrative) | Significance |

| Total Energy | -X Hartrees | The absolute energy of the molecule in its optimized state. |

| HOMO Energy | -Y eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -Z eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | (Y-Z) eV | An indicator of chemical reactivity and stability. |

| Dipole Moment | D Debye | A measure of the overall polarity of the molecule. |

Ab initio methods, such as Hartree-Fock (HF) calculations, are another class of quantum chemical techniques used to predict molecular properties from first principles, without the use of empirical parameters. These methods are particularly useful for predicting spectroscopic data, such as vibrational frequencies which correspond to peaks in an infrared (IR) spectrum.

By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix can be constructed. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes of the molecule. These calculated frequencies can then be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions, such as the stretching and bending of bonds.

For instance, the characteristic vibrational modes of the sulfonyl group (SO2) and the N-H bond in sulfonamides are well-defined and can be accurately predicted using these methods. A study on ethyl 4-aminobenzoate (B8803810) demonstrated the use of DFT to evaluate fundamental vibrational wavenumbers and intensities. researchgate.net The following table provides an example of how theoretical vibrational frequencies for N-ethyl-4-isopropylbenzenesulfonamide could be presented and compared to experimental values.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) (Illustrative) | Assignment |

| ν(N-H) | 3350 | 3340 | N-H stretching |

| νas(SO₂) | 1350 | 1345 | Asymmetric SO₂ stretching |

| νs(SO₂) | 1160 | 1155 | Symmetric SO₂ stretching |

| ν(C-N) | 1090 | 1088 | C-N stretching |

| δ(C-H) | 1450 | 1445 | C-H bending |

The flexibility of the ethyl and isopropyl groups in this compound means that the molecule can exist in multiple conformations. Conformational landscape analysis aims to identify all stable conformations (energy minima) and the transition states that connect them. This is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Computational methods can be used to systematically explore the potential energy surface of the molecule by rotating its flexible bonds. For each conformation, a geometry optimization is performed to find the nearest local energy minimum. The relative energies of these minima determine their populations at a given temperature. This type of analysis can reveal complex and rough energy landscapes with multiple free energy minima. elifesciences.org

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular modeling and simulation techniques are used to study the behavior of larger systems, such as the molecule in a solvent or interacting with other molecules.

Molecular dynamics (MD) simulations rely on a set of empirical potential energy functions known as a force field to describe the interactions between atoms. A force field consists of parameters that define bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic).

Developing a specific force field for this compound would involve parameterizing these functions to accurately reproduce experimental data or high-level quantum chemical calculations. This process often involves fitting the force field parameters to reproduce properties such as molecular geometries, vibrational frequencies, and conformational energies. The reliability of molecular models and force fields is established by comparing simulated properties with known experimental ones. ethz.ch While general-purpose force fields like AMBER, CHARMM, and GROMOS exist, their accuracy for a specific molecule like this compound may need to be validated and potentially refined. ethz.ch

Once a suitable force field is available, molecular dynamics simulations can be performed to study the dynamic behavior of this compound. In an MD simulation, Newton's equations of motion are solved for each atom in the system, resulting in a trajectory that describes how the positions and velocities of the atoms evolve over time.

These simulations can provide insights into a wide range of properties, including:

Conformational Dynamics: How the molecule transitions between different stable conformations.

Solvation: How the molecule interacts with solvent molecules and the structure of the surrounding solvent.

Intermolecular Interactions: How multiple molecules of this compound interact with each other in the liquid or solid state.

Implicit solvent models can be computationally efficient for running molecular dynamics on certain types of molecules. rsc.org The results of these simulations can be used to calculate macroscopic properties such as diffusion coefficients, viscosity, and radial distribution functions.

Despite a comprehensive search for scholarly articles and scientific literature, no specific computational and theoretical investigations on the chemical compound This compound were found. The existing body of research focuses on other sulfonamide derivatives, and there is no published data directly addressing the theoretical studies of synthesis pathways, computational analysis of derivatization reactions, or transition state characterization for this compound.

Therefore, it is not possible to provide the requested article structured around the specified outline with scientifically accurate and detailed research findings for this particular compound. The information available in the public domain does not cover the specific computational and theoretical aspects requested for this compound.

Applications of N Ethyl 4 Isopropylbenzenesulfonamide in Advanced Chemical Synthesis and Materials Science

As Organic Building Blocks

The molecular architecture of N-Ethyl-4-isopropylbenzenesulfonamide makes it an excellent candidate as a building block in organic synthesis. These functionalized molecules serve as the fundamental components for the bottom-up, modular assembly of more complex structures, playing a crucial role in medicinal chemistry and materials science.

Precursors for Complex Molecular Architectures

This compound and its structural analogs serve as precursors in the synthesis of more intricate molecular designs. The sulfonamide group is a key pharmacophore found in a multitude of therapeutic agents. oaepublish.com The synthesis of N-arylsulfonamides is a significant reaction in organic chemistry due to their prevalence in natural products and pharmaceutical molecules. researchgate.net The presence of the reactive sulfonamide moiety allows for further chemical transformations, enabling the incorporation of this fragment into larger, more complex molecules. For instance, derivatives of benzenesulfonamides are used in the synthesis of potent anti-influenza hemagglutinin inhibitors. nih.gov The synthesis of heterocyclic N-sulfonyl amidines from arylsulfonyl azides also highlights the utility of sulfonamide derivatives as precursors to biologically active heterocyclic compounds. nih.gov

The development of methods for the synthesis of N-arylsulfonamides from accessible starting materials like nitroarenes is an active area of research, underscoring the importance of these compounds as intermediates. oaepublish.com Furthermore, the intramolecular cyclization of allyl sulfonamides provides a straightforward route to nitrogen-containing heterocyclic compounds, which are valuable scaffolds in drug discovery. benthamscience.com

Role in Modular Assembly of Molecular Constructs

The concept of modular assembly, where complex structures are built from smaller, interchangeable units, is a cornerstone of modern synthetic chemistry. Sulfonamides and their derivatives are increasingly being recognized for their potential in this area. A modular two-step synthesis of sulfondiimidamides, which are aza-derivatives of sulfonamides, has been developed, showcasing the utility of sulfonamide-related structures in building molecular diversity. nih.gov This approach allows for the preparation of a wide array of compounds, including derivatives of existing drugs, demonstrating the operational simplicity and broad scope of using sulfonamide-based building blocks. nih.gov

This modular approach is particularly valuable in fragment-based drug discovery, where small molecular fragments are combined to create lead compounds. The synthesis of sulfonimidamide-based amino acid building blocks with orthogonal protecting groups further illustrates the potential for incorporating sulfonamide-like motifs into larger, biologically relevant molecules in a controlled and systematic manner.

In Catalysis

The utility of this compound extends into the domain of catalysis, where it and structurally similar compounds can act as ligands for transition metals or play a role in directing stereoselective transformations.

Ligand Design for Transition Metal Catalysis, specifically palladium complexes

N-aryl sulfonamides are significant in the field of transition metal catalysis, particularly with palladium. They can be synthesized via palladium-catalyzed cross-coupling reactions, indicating their compatibility and interaction with palladium catalytic systems. thieme-connect.com Sulfonamide-promoted palladium(II)-catalyzed alkylation of unactivated methylene (B1212753) C(sp3)-H bonds has been reported, where the sulfonamide is crucial for the success of the transformation. nih.gov While direct studies on this compound as a ligand are not extensively documented, the broader class of N-arylsulfonamides has been a subject of interest. The synthesis of N-arylsulfonamides through Pd-catalyzed reductive coupling reactions of nitroarenes with sodium arylsulfinates further establishes the connection between sulfonamides and palladium catalysis. rsc.org The development of novel methods for the synthesis of N-aryl and N-heteroaryl sulfamides via intermolecular palladium-catalyzed coupling also points to the utility of the sulfonamide moiety in this context.

Role in Asymmetric Synthesis, such as asymmetric alkynylation of N-sulfonyl ketimines

The N-sulfonyl group plays a pivotal role in asymmetric synthesis, acting as a directing or activating group. A notable example is the copper-catalyzed asymmetric alkynylation of cyclic N-sulfonyl ketimines, which provides chiral α-tertiary amines with high enantioselectivity. rsc.org The N-sulfonyl group in the ketimine substrate is crucial for the reaction's success. Mechanistic studies, including density functional theory calculations, have been employed to understand the mechanism of this Cu-catalyzed alkynylation. acs.org These studies indicate that the reaction proceeds through the generation of a copper acetylide, followed by nucleophilic addition and protonation, with the nucleophilic addition being the rate- and enantioselectivity-determining step. acs.org

Furthermore, organocatalytic [4+2] annulation of N-sulfonyl ketimines has been developed to produce benzenesulfonamide-fused tetrahydroquinazoline (B156257) compounds with excellent stereoselectivity. oaepublish.com The N-sulfonyl group is integral to the reactivity and stereochemical outcome of these transformations. The asymmetric synthesis of heterocycles can also be achieved through the electrophile-initiated cyclization of enantioenriched homoallylic N-tert-butanesulfonyl carbamates, where the sulfonyl group directs the formation of new stereogenic centers. digitellinc.com

Catalytic Activity in Specific Reactions, including cyclopropanation of styrene (B11656) and atom transfer radical polymerization (ATRP) of methyl methacrylate (B99206)

While direct catalytic applications of this compound in the cyclopropanation of styrene or atom transfer radical polymerization (ATRP) of methyl methacrylate are not prominently reported, the broader class of sulfonamides has been explored in related catalytic contexts.

Cyclopropanation of Styrene: The cyclopropanation of styrene is a well-established reaction, often catalyzed by transition metal complexes. researchgate.netiastate.edursc.org While specific catalysts based on this compound for this reaction are not detailed in the literature, the general principles of ligand design for such transformations could potentially incorporate sulfonamide-based structures to modulate the catalyst's electronic and steric properties.

Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate: ATRP is a controlled radical polymerization technique that relies on a transition metal catalyst, typically complexed with ligands, to control the polymerization process. wikipedia.org The choice of ligand is critical in ATRP as it influences the catalyst's activity and the dynamics of the polymerization. cmu.edu While common ligands for ATRP are often nitrogen-based, such as bipyridine and its derivatives, the potential for sulfonamide-based ligands remains an area for exploration. The synthesis of functional polymers through ATRP allows for the incorporation of various functional groups, and a sulfonamide-containing initiator or monomer could potentially be used to synthesize polymers with specific properties. cmu.edu

Below is a data table summarizing the applications discussed:

| Application Area | Specific Role of this compound and related structures | Key Research Findings |

| Organic Building Blocks | Precursor for complex molecular architectures | Used in the synthesis of heterocyclic compounds and as a key fragment in pharmacologically active molecules. oaepublish.comresearchgate.netnih.govnih.govbenthamscience.com |

| Role in modular assembly of molecular constructs | Enables the systematic construction of diverse molecular libraries, particularly in drug discovery. nih.gov | |

| Catalysis | Ligand design for transition metal catalysis (Palladium) | Sulfonamide moiety is compatible with and can influence palladium-catalyzed cross-coupling and C-H activation reactions. thieme-connect.comnih.govrsc.org |

| Role in asymmetric synthesis | The N-sulfonyl group is a key activating and directing group in reactions like the asymmetric alkynylation of N-sulfonyl ketimines. oaepublish.comrsc.orgacs.orgdigitellinc.com | |

| Catalytic activity in specific reactions | Potential for use in designing ligands for reactions such as cyclopropanation and in functionalizing polymers via ATRP, though direct applications are not yet widely reported. researchgate.netiastate.edursc.orgwikipedia.orgcmu.educmu.edu |

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific applications of this compound in the development of poly(N-ethyl aniline)/Ag nanocomposites or its integration into nanomaterials through adsorption on silver nanoparticles.

The information required to elaborate on these specific topics appears to be contained within a specific source, denoted as "" in the user's request, which is not accessible through the available search tools. Therefore, a detailed and scientifically accurate article on these precise applications cannot be generated at this time.

To provide a comprehensive and accurate article as requested, access to the findings within the specified source "" is necessary.

Chemical Degradation and Environmental Fate Academic Perspective

Chemical Hydrolysis Pathways

The hydrolysis of N-ethyl-4-isopropylbenzenesulfonamide, a process involving the cleavage of chemical bonds by water, is a key factor in its environmental persistence. The stability of sulfonamides to hydrolysis is significantly influenced by pH and temperature. Generally, sulfonamides are considered to be hydrolytically stable under typical environmental conditions. nih.govresearchgate.net However, under more extreme pH conditions, degradation can occur.

The primary site for hydrolytic attack in aromatic sulfonamides is the sulfur-nitrogen (S-N) bond. Cleavage of this bond is a common pathway in the hydrolysis of sulfonamide drugs. nih.gov This reaction can be catalyzed by both acids and bases. acs.org Under acidic conditions, the amine group can be protonated, making the sulfonic group a more favorable site for nucleophilic attack by water. nih.gov This leads to the formation of 4-isopropylbenzenesulfonic acid and ethylamine (B1201723).

Another potential, though less common, pathway is the cleavage of the carbon-sulfur (C-S) bond, which would result in the formation of cumene (B47948) and N-ethylsulfamic acid. The specific conditions that would favor one pathway over the other for this compound have not been empirically determined but are influenced by the electronic properties of the substituents on the benzene (B151609) ring and the nitrogen atom.

Table 1: Potential Hydrolysis Products of this compound

| Hydrolysis Pathway | Bond Cleaved | Resulting Products |

| S-N Bond Cleavage | Sulfur-Nitrogen | 4-isopropylbenzenesulfonic acid, Ethylamine |

| C-S Bond Cleavage | Carbon-Sulfur | Cumene, N-ethylsulfamic acid |

This table presents potential hydrolysis products based on known degradation pathways of aromatic sulfonamides.

Photodegradation Mechanisms

Photodegradation, the breakdown of compounds by light, represents another significant environmental fate for this compound. The presence of the aromatic ring suggests that it can absorb ultraviolet radiation, leading to photochemical reactions. For sulfonamides, photodegradation can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other photosensitizing substances in the environment.

Common photodegradation pathways for sulfonamides include the cleavage of the S-N bond and hydroxylation of the benzene ring. mdpi.com The absorption of UV light can excite the molecule to a higher energy state, making it more susceptible to reaction. The cleavage of the S-N bond would yield similar initial products to hydrolysis. Additionally, reactive oxygen species (ROS) generated in the environment, such as hydroxyl radicals, can attack the aromatic ring, leading to the formation of hydroxylated derivatives.

Biotransformation Processes in soil-plant systems

The biotransformation of this compound in soil and plant systems is a critical aspect of its environmental behavior. While direct studies on this compound are not available, research on structurally similar sulfonamides provides valuable insights. For instance, studies on N-ethyl perfluorooctane (B1214571) sulfonamido ethanol (B145695) (EtFOSE) have shown that it can be taken up by plants and undergo transformation. nih.gov

In soil, microbial activity is the primary driver of biotransformation. Bacteria capable of degrading sulfonamides have been identified, with some strains able to utilize them as a source of carbon and nitrogen. uea.ac.uknih.gov The initial steps in the microbial degradation of aromatic sulfonamides often involve hydroxylation of the aromatic ring or cleavage of the S-N bond.

In plant systems, evidence suggests that sulfonamides can be taken up by the roots and translocated to other parts of the plant. Once inside the plant, they can be metabolized through various enzymatic pathways. These transformations can include hydroxylation, glucosylation, and conjugation with other molecules, which are common detoxification mechanisms in plants. The specific metabolites that would be formed from this compound in plants have not been identified but would likely follow these general pathways.

Stability under Varied Chemical Conditions

The chemical stability of this compound is dependent on a range of environmental factors, most notably pH and temperature. As a class of compounds, sulfonamides exhibit considerable stability in neutral aqueous solutions at ambient temperatures. nih.govresearchgate.net

Studies on various sulfonamides have shown that their degradation rates increase at both acidic and alkaline pH values. rsc.orgpharmahealthsciences.net At low pH, acid-catalyzed hydrolysis is the dominant degradation pathway. Conversely, at high pH, base-catalyzed hydrolysis occurs. The isopropyl group on the benzene ring may exert a slight electron-donating effect, potentially influencing the stability of the C-S bond, while the ethyl group on the nitrogen atom can affect the basicity of the nitrogen and the stability of the S-N bond.

Temperature also plays a crucial role in the stability of this compound. As with most chemical reactions, the rate of degradation, including hydrolysis and other abiotic transformations, is expected to increase with rising temperature, following the principles of chemical kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.